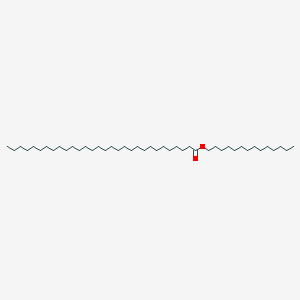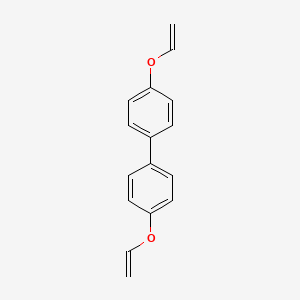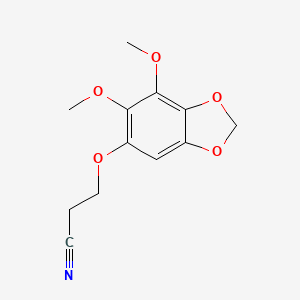
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a nitrile group attached to a propanenitrile chain, which is further connected to a benzodioxole ring substituted with methoxy groups at positions 6 and 7. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- typically involves the reaction of 6,7-dimethoxy-1,3-benzodioxole with a suitable nitrile precursor under specific reaction conditions. One common method involves the use of a base-catalyzed nucleophilic substitution reaction, where the benzodioxole derivative is reacted with a nitrile compound in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety protocols. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as halides or alkoxides replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydride or potassium tert-butoxide in DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Halogenated or alkoxylated benzodioxole derivatives.
科学研究应用
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- involves its interaction with specific molecular targets and pathways. The compound’s nitrile group and benzodioxole ring allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- can be compared with other similar compounds, such as:
3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: Contains a hydroxyprop-2-enal group instead of a nitrile group.
1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Features a propanamine group instead of a nitrile group.
The uniqueness of Propanenitrile, 3-((6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
96573-23-8 |
|---|---|
分子式 |
C12H13NO5 |
分子量 |
251.23 g/mol |
IUPAC 名称 |
3-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)oxy]propanenitrile |
InChI |
InChI=1S/C12H13NO5/c1-14-10-8(16-5-3-4-13)6-9-11(12(10)15-2)18-7-17-9/h6H,3,5,7H2,1-2H3 |
InChI 键 |
WVICZEMNZQXHRW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1OC)OCO2)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


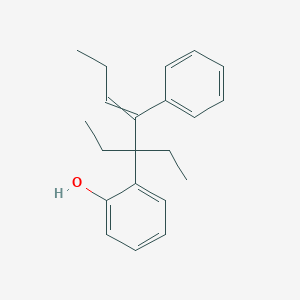
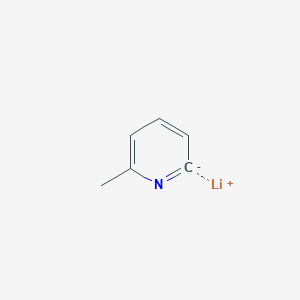
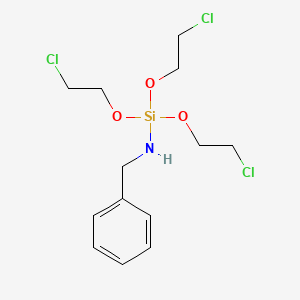
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

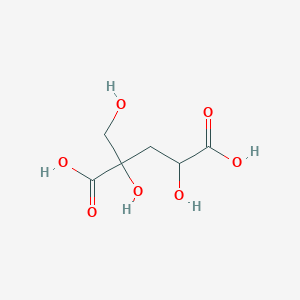
![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
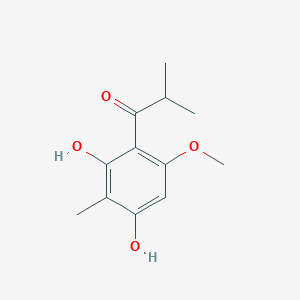
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)

